molecular formula C5H3Cl2NO2S B177363 2-chloropyridine-3-sulfonyl Chloride CAS No. 6684-06-6

2-chloropyridine-3-sulfonyl Chloride

Cat. No. B177363
Key on ui cas rn: 6684-06-6
M. Wt: 212.05 g/mol
InChI Key: MFJSIQDQIZEVJX-UHFFFAOYSA-N
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Patent
US07977488B2

Procedure details

Under ice-cooling, thionyl chloride (24 mL) was added dropwise over 1 hr to water (140 mL) and the mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Separately, under ice-cooling, 3-amino-2-chloropyridine (10 g) was added to concentrated hydrochloric acid (80 mL) and the mixture was stirred. An aqueous solution (25 mL) of sodium nitrite (5.75 g) was added dropwise while keeping the inside temperature at not higher than 5° C., and the mixture was further stirred for 15 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (140 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration and washed with water and ethanol to give the title compound (yield 6.99 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
140 mg
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.N([O-])=O.[Na+].[S:13](=[O:15])=[O:14].[ClH:16]>>[Cl:8][C:3]1[C:2]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
cuprous chloride
Quantity
140 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
Separately, under ice-cooling
CUSTOM
Type
CUSTOM
Details
higher than 5° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.99 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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